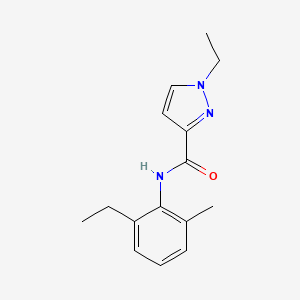
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of selective cannabinoid CB1 receptor antagonists. It has been extensively studied for its potential therapeutic effects in various medical conditions, including obesity, addiction, and pain management.
Wirkmechanismus
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in regulating appetite, pain, and addiction. This leads to the therapeutic effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces food intake and increases energy expenditure, leading to weight loss in animal models. This compound also reduces drug-seeking behavior in animal models of addiction. Additionally, this compound reduces pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, one limitation is its potential for off-target effects, as it may interact with other receptors or enzymes in the body.
Zukünftige Richtungen
There are several potential future directions for research on 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, this compound may have potential as a treatment for addiction and pain management in humans. Further research is needed to fully understand the therapeutic potential of this compound and its underlying mechanisms of action.
Synthesemethoden
The synthesis of 1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 2-methyl-6-nitrophenol with ethyl acetoacetate to form 2-ethyl-6-methylphenol. This compound is then reacted with hydrazine hydrate and acetic anhydride to form 1-ethyl-3-hydrazino-2-ethyl-6-methylbenzene. Finally, this compound is reacted with ethyl chloroformate to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(2-ethyl-6-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure in animal models. This compound has also been investigated for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in pain management, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
1-ethyl-N-(2-ethyl-6-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-12-8-6-7-11(3)14(12)16-15(19)13-9-10-18(5-2)17-13/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIOULKXUKAPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NN(C=C2)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
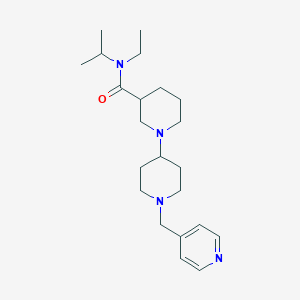
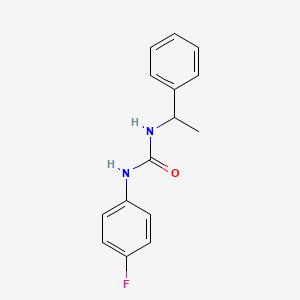
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)
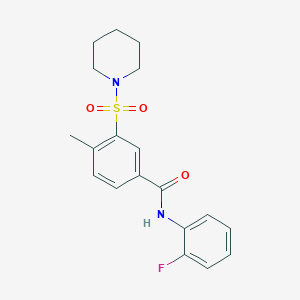
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)
![(3aR*,5R*,6S*,7aS*)-2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5353777.png)
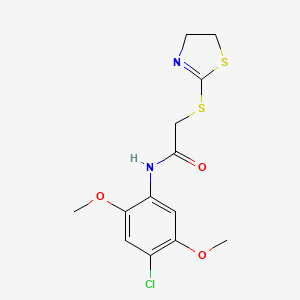
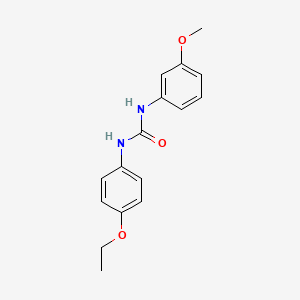


![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-morpholinecarboxylic acid](/img/structure/B5353809.png)
![2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
![5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5353820.png)
![2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5353845.png)
